molecular formula C7H15NO4 B027683 1,1-Diethoxy-3-nitropropane CAS No. 107833-73-8

1,1-Diethoxy-3-nitropropane

Cat. No.: B027683
CAS No.: 107833-73-8
M. Wt: 177.2 g/mol
InChI Key: GYOMHDIHFFHNJY-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-nitropropane is a nitroalkane derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 1-position and a nitro (-NO₂) group at the 3-position of a propane backbone. Nitropropanes like this are often employed as intermediates in organic synthesis, solvents, or precursors for pharmaceuticals, though the exact applications of this compound require further investigation.

Properties

CAS No.

107833-73-8

Molecular Formula

C7H15NO4

Molecular Weight

177.2 g/mol

IUPAC Name

1,1-diethoxy-3-nitropropane

InChI

InChI=1S/C7H15NO4/c1-3-11-7(12-4-2)5-6-8(9)10/h7H,3-6H2,1-2H3

InChI Key

GYOMHDIHFFHNJY-UHFFFAOYSA-N

SMILES

CCOC(CC[N+](=O)[O-])OCC

Canonical SMILES

CCOC(CC[N+](=O)[O-])OCC

Synonyms

3-Nitropropanaldiethylacetal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1-Diethoxy-3-nitropropane with structurally related nitropropane derivatives, highlighting substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Electron Effects Key Properties/Applications
This compound C₇H₁₃NO₄ (inferred) ~193.18 (calculated) Two ethoxy (-OCH₂CH₃), nitro Electron-donating (ethoxy), electron-withdrawing (nitro) Likely high boiling point, moderate polarity; potential use in stabilized intermediates or solvents.
1-Chloro-3-nitropropane C₃H₆ClNO₂ 123.536 Chlorine, nitro Electron-withdrawing Higher reactivity in nucleophilic substitutions; used as alkylating agent .
3-Fluoro-1-nitropropane C₃H₆FNO₂ 107.08 Fluorine, nitro Electron-withdrawing Enhanced polarity; potential use in fluorinated pharmaceuticals .
1,1,1-Trifluoro-3-nitropropane C₃H₄F₃NO₂ 143.065 Trifluoromethyl, nitro Strongly electron-withdrawing High thermal stability; applications in agrochemicals or specialty solvents .
1-Nitropropane C₃H₇NO₂ 89.09 Nitro Electron-withdrawing Common solvent for resins, coatings, and inks .
2-Nitropropane-1,1,1,3,3,3-d₆ C₃D₆HNO₂ 95.1302 Deuterium, nitro Isotopic labeling Used in NMR spectroscopy and metabolic studies .

Structural and Functional Differences

  • Substituent Effects: Halogens (Cl, F): Electron-withdrawing groups (e.g., in 1-Chloro-3-nitropropane and 3-Fluoro-1-nitropropane) increase polarity and reactivity, making these compounds prone to nucleophilic substitutions or eliminations . This could also enhance solubility in alcohols or ethers. Trifluoromethyl Group: The strong electron-withdrawing nature of -CF₃ in 1,1,1-Trifluoro-3-nitropropane results in high thermal and chemical stability, favoring applications under harsh conditions .
  • Physical Properties: Halogenated derivatives (e.g., 1-Chloro-3-nitropropane) have lower molecular weights but higher densities and boiling points compared to non-halogenated analogs like 1-Nitropropane. The deuterated compound (2-Nitropropane-d₆) has minimal chemical differences but is critical for isotopic tracing in mechanistic studies .
  • Reactivity and Applications :

    • 1-Nitropropane’s simplicity makes it a versatile solvent, whereas halogenated variants are niche intermediates in pharmaceuticals or agrochemicals.
    • This compound’s ethoxy groups may act as protecting groups in multistep syntheses, shielding reactive sites during transformations.

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